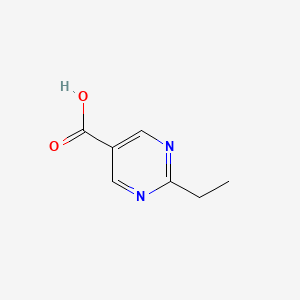

2-Ethylpyrimidine-5-carboxylic acid

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Organic Chemistry

The pyrimidine scaffold is a privileged structure in the realm of medicinal and organic chemistry. ekb.eg This six-membered aromatic ring containing two nitrogen atoms is a fundamental component of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. This natural prevalence has long inspired chemists to explore synthetic pyrimidine derivatives for therapeutic applications.

The structural diversity and synthetic accessibility of pyrimidines have led to their incorporation into a wide array of drugs with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, such as the phenyl group, further enhances its utility in drug design by allowing for the fine-tuning of physicochemical and pharmacological properties.

Overview of Carboxylic Acid Functionalization in Heterocyclic Systems

The carboxylic acid group is a highly versatile functional group in organic chemistry, particularly when attached to a heterocyclic system like pyrimidine. nih.gov It can participate in a wide range of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and acid halides. This functionalization is a key strategy in medicinal chemistry for modulating a compound's solubility, lipophilicity, and ability to interact with biological targets.

Furthermore, the carboxylic acid moiety can act as a directing group in C-H functionalization reactions, enabling the selective introduction of new substituents onto the heterocyclic ring. This modern synthetic approach enhances the efficiency of creating complex molecules from simpler precursors. The development of novel bioisosteres for the carboxylic acid group is also an active area of research, aiming to overcome potential liabilities such as poor metabolic stability or membrane permeability. nih.gov

Research Trajectory and Importance of 2-Ethylpyrimidine-5-carboxylic Acid

While extensive research exists on the broader class of pyrimidine derivatives, the specific research trajectory for this compound is not as extensively documented in publicly available literature. However, its structural components suggest a significant potential as a building block in drug discovery and materials science.

The compound serves as a valuable intermediate for the synthesis of more complex molecules. For instance, derivatives of pyrimidine-5-carboxylic acid have been investigated as inhibitors of various enzymes, highlighting the potential of this scaffold in developing targeted therapies. nih.govnih.gov The ethyl group at the 2-position can influence the compound's steric and electronic properties, potentially leading to selective interactions with biological targets.

The importance of this compound lies in its potential to be a key intermediate for creating novel compounds with desired biological activities. Its availability from commercial suppliers, as a solid with a molecular weight of 152.15 g/mol , facilitates its use in early-stage drug discovery research. Researchers can utilize this compound to synthesize libraries of derivatives for screening against various diseases. The exploration of its synthetic utility and biological profile is an ongoing area of interest for medicinal and organic chemists.

Chemical Compound Information

| Compound Name |

| This compound |

| Cytosine |

| Thymine |

| Uracil |

| 5-ethylpyridine-2,3-diethyl diformate |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 72790-16-0 |

| Appearance | Solid |

| SMILES | O=C(O)C1=CN=C(CC)N=C1 |

| InChI | 1S/C7H8N2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) |

| InChI Key | KWYVXQIUKALVIQ-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYVXQIUKALVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Approaches to the Pyrimidine-5-carboxylic Acid Core

De novo synthesis offers the flexibility to introduce a wide array of substituents onto the pyrimidine (B1678525) ring by carefully selecting the starting materials. These methods typically involve the combination of a three-carbon (C-C-C) unit with a nitrogen-carbon-nitrogen (N-C-N) fragment.

The principal and most traditional method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org This approach, often referred to as the Pinner synthesis, is a versatile strategy for producing 2-substituted pyrimidines. The general mechanism involves the reaction of the N-C-N unit of the amidine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by a cyclization and dehydration sequence to form the aromatic pyrimidine ring.

Another widely used condensation method is the reaction of carbonyl compounds with diamines. For instance, 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. organic-chemistry.org These reactions form the bedrock of pyrimidine chemistry, allowing for the construction of the core heterocyclic structure.

Targeting pyrimidines with a carboxylic acid or ester group at the 5-position requires specific three-carbon synthons that already contain this functionality. A highly effective strategy for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the cyclization of a specialized three-carbon precursor with an amidinium salt. organic-chemistry.orgresearchgate.net

A key intermediate in this approach is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reagent is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate. organic-chemistry.org It effectively serves as a masked equivalent of a formyl-substituted β-ketoester. This stable salt reacts readily with a variety of amidinium salts in a cyclocondensation reaction to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in good yields. organic-chemistry.orgresearchgate.net This method is particularly valuable as it directly yields pyrimidines with no substituent at the 4- and 6-positions. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.govsemanticscholar.org The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. mdpi.commdpi.com In its archetypal form, it combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic conditions to produce dihydropyrimidinones. mdpi.com These can then be oxidized to the corresponding pyrimidines. By using a substituted amidine in place of urea, this reaction can be adapted to introduce substituents at the 2-position. The use of MCRs is advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.govias.ac.in

Specific Synthetic Routes to 2-Ethylpyrimidine-5-carboxylic Acid

Synthesizing the target molecule, this compound, requires a strategy that specifically installs an ethyl group at the C2 position and a carboxylic acid at the C5 position. This is typically achieved via a two-step process: formation of the corresponding ester followed by hydrolysis.

A direct and high-yielding route to the immediate precursor of the target compound, methyl 2-ethylpyrimidine-5-carboxylate, utilizes the cyclocondensation strategy developed by Zhichkin, Fairfax, and Eisenbeis. organic-chemistry.orgresearchgate.net This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with ethylamidinium acetate. The ethylamidinium salt provides the N-C-N fragment with the required ethyl substituent.

Cyclocondensation: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with ethylamidinium acetate. This reaction constructs the pyrimidine ring, incorporating the ethyl group at the 2-position and the methoxycarbonyl group at the 5-position to yield methyl 2-ethylpyrimidine-5-carboxylate.

Hydrolysis: The resulting methyl ester is then hydrolyzed under basic or acidic conditions to cleave the ester and yield the final product, this compound.

Table 1: Synthetic Route to Methyl 2-Ethylpyrimidine-5-carboxylate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Ethylamidinium acetate | DMF, 100 °C, 1h | Methyl 2-ethylpyrimidine-5-carboxylate | 71% | organic-chemistry.org |

The optimization of reaction conditions is crucial for maximizing yield and purity. For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, several parameters can be adjusted. organic-chemistry.orgresearchgate.net

For the Cyclocondensation Step:

Solvent: Dimethylformamide (DMF) has been shown to be an effective solvent for the reaction between the sodium salt intermediate and amidinium salts. organic-chemistry.org

Temperature: The reaction is typically performed at an elevated temperature, such as 100 °C, to ensure a reasonable reaction rate. organic-chemistry.org

Reactant Choice: The choice of the amidinium salt is the primary determinant of the substituent at the 2-position. The use of various alkyl and aryl amidinium salts has been shown to produce the corresponding pyrimidines in yields ranging from moderate to excellent, as shown in the table below. organic-chemistry.org

Table 2: Reported Yields for the Synthesis of Methyl 2-Substituted-pyrimidine-5-carboxylates

| 2-Substituent (R) | Amidinium Salt | Yield (%) |

|---|---|---|

| H | Formamidinium acetate | 81 |

| Methyl | Acetamidinium acetate | 73 |

| Ethyl | Ethylamidinium acetate | 71 |

| Propyl | Propionamidinium acetate | 68 |

| Phenyl | Benzamidinium acetate | 85 |

Data sourced from Zhichkin et al. (2002). organic-chemistry.org

For the Hydrolysis Step:

Base/Acid: Saponification using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution is a standard method. Subsequent acidification is required to protonate the carboxylate salt.

Reaction Time and Temperature: The hydrolysis is typically monitored by techniques like thin-layer chromatography (TLC) to determine completion, preventing potential side reactions from prolonged exposure to harsh conditions.

Derivatization and Structural Modification Strategies of this compound

The strategic derivatization of this compound is a key area of chemical research, enabling the creation of a diverse range of analogues. These modifications can be broadly categorized into reactions involving the carboxylic acid moiety and those targeting the pyrimidine ring itself.

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the 5-position of the pyrimidine ring is a prime site for chemical modification, readily undergoing reactions such as esterification and amidation to yield a variety of derivatives.

Esterification:

The conversion of this compound to its corresponding esters is a fundamental transformation. This is typically achieved through acid-catalyzed esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. google.com A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, which can yield the desired ester in moderate to excellent yields. google.com

Another approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the esterification under mild conditions. nih.govorganic-chemistry.org This method is particularly useful for coupling with sterically hindered alcohols.

Table 1: Examples of Esterification of Pyrimidine-5-carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Alcohol/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Substituted pyrimidine-5-carboxylic acid | Various alcohols | Acid catalyst | Corresponding ester | Moderate to Excellent | google.com |

| Carboxylic Acids | Alcohols | DCC, DMAP | Esters | - | nih.govorganic-chemistry.org |

| Carboxylic Acids | Alcohols | Ferric chloride, Pyridine | β-hydroxy esters | High | google.com |

This table presents generalized examples of esterification reactions on pyrimidine carboxylic acid systems. Specific yields for this compound may vary.

Amidation:

The formation of amides from this compound is another crucial derivatization strategy. This can be accomplished by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. libretexts.org

Alternatively, direct amidation can be achieved using coupling agents. A one-pot method utilizing sulfinylamides generated in situ from the reaction of amines with prop-2-ene-1-sulfinyl chloride has been shown to be effective for a range of carboxylic acids and amines. organic-chemistry.org Another efficient protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N-dimethylaminopyridine (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods offer mild reaction conditions and are compatible with a variety of functional groups.

A patent describes the synthesis of 4-substituted pyrimidine-5-carboxylic acids, where a nitrile precursor is hydrolyzed to the carboxylic acid using sulfuric acid. google.com This indicates that the corresponding amide could be an intermediate or a target molecule in such synthetic routes.

Table 2: Examples of Amidation of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Amine/Reagent | Coupling Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Carboxylic Acids | Primary/Secondary Amines | SOCl₂ then amine | Amides | - | libretexts.org |

| Carboxylic Acids | Primary/Secondary Amines | Prop-2-ene-1-sulfinyl chloride | Carboxamides | Good | organic-chemistry.org |

| Electron Deficient Amines & Carboxylic Acids | Functionalized Amines | EDC, DMAP, HOBt, DIPEA | Amides | - | nih.gov |

| 4-(2',3'-dimethylanilino)-5-cyano pyrimidine | 75% H₂SO₄, heat | - | 4-(2',3'-dimethylanilino)pyrimidine-5-carboxylic acid | - | google.com |

This table provides examples of amidation reactions for carboxylic acids, including pyrimidine derivatives. Specific yields for this compound would depend on the chosen reagents and conditions.

Substituent Modifications on the Pyrimidine Ring

Modification of the pyrimidine ring itself offers another layer of structural diversification. This can involve the introduction of various substituents at the available positions on the ring, although specific examples for this compound are less commonly reported in readily available literature.

Halogenation:

The introduction of halogen atoms onto the pyrimidine ring can significantly alter its electronic properties and provide a handle for further functionalization, such as cross-coupling reactions. While direct halogenation of this compound is not extensively documented, methods for the halogenation of similar pyrimidine systems exist. For instance, the use of N-halosuccinimides can be employed for the halogenation of pyrimidine-based nucleosides. The commercial availability of compounds like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate suggests that chlorination at the 4-position is a feasible transformation. bldpharm.com

Alkylation:

The introduction of alkyl groups onto the pyrimidine ring can also be a valuable modification strategy. However, specific methods for the direct alkylation of the this compound ring are not well-documented in general literature. The reactivity of the pyrimidine ring towards alkylation can be influenced by the existing substituents. For instance, the presence of an amino group at the 4-position can direct substitution reactions.

It is important to note that the reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to its electron-deficient nature. Therefore, modifications often require activation of the ring or the use of specific catalytic systems.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-Ethylpyrimidine-5-carboxylic acid would be expected to show distinct signals corresponding to the protons of the ethyl group and the pyrimidine (B1678525) ring. The ethyl group would likely present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their chemical shifts influenced by the electron-withdrawing pyrimidine ring. The protons on the pyrimidine ring would appear as singlets or doublets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing crucial information about their positions on the ring. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the two carbons of the ethyl group, the four carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon would be particularly indicative of the carboxylic acid functionality.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

While experimental data is unavailable, predicted chemical shift values can offer an estimation.

| Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165-175 |

| C2 (Pyrimidine) | ~160-170 |

| C4 (Pyrimidine) | ~155-165 |

| C5 (Pyrimidine) | ~120-130 |

| C6 (Pyrimidine) | ~150-160 |

| CH₂ (Ethyl) | ~25-35 |

| CH₃ (Ethyl) | ~10-15 |

| Note: These are estimated values and may differ from experimental results. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between the CH₂ and CH₃ protons of the ethyl group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would show direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the substitution pattern on the pyrimidine ring and the connection of the ethyl and carboxylic acid groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound, which allows for the unambiguous determination of its molecular formula (C₇H₈N₂O₂). PubChemLite provides predicted m/z values for various adducts of the compound, such as [M+H]⁺ at 153.06586 and [M-H]⁻ at 151.05130. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.06586 |

| [M+Na]⁺ | 175.04780 |

| [M-H]⁻ | 151.05130 |

| [M+NH₄]⁺ | 170.09240 |

| [M+K]⁺ | 191.02174 |

| Source: PubChemLite. uni.lu These are predicted values and require experimental verification. |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides a "fingerprint" that can be used for structural confirmation. For this compound, fragmentation would likely involve the loss of the carboxylic acid group (CO₂H), the ethyl group (C₂H₅), and potentially cleavage of the pyrimidine ring itself. A detailed analysis of these fragments would be invaluable for confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound is distinguished by several key absorption bands that confirm its molecular structure. The most prominent feature is a very broad absorption band for the hydroxyl (O-H) stretch of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This significant broadening is a result of strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid state or in concentrated solutions. orgchemboulder.comspectroscopyonline.com

Another critical absorption is the carbonyl (C=O) stretching band. For carboxylic acids, this is an intense and sharp peak found between 1760 and 1690 cm⁻¹. orgchemboulder.com In pyrimidine-5-carboxylic acids specifically, this peak is expected around 1700 cm⁻¹. Its exact position can be influenced by conjugation with the pyrimidine ring. The spectrum also displays characteristic C-H stretching vibrations from the ethyl group and the pyrimidine ring, typically just above and below 3000 cm⁻¹.

Further confirmation comes from the C-O stretching vibration of the carboxylic acid, which is found in the 1320-1210 cm⁻¹ region, and the out-of-plane O-H bend, which gives a broad peak around 950-910 cm⁻¹. orgchemboulder.com Vibrations associated with the pyrimidine ring (C=N and C=C stretching) also appear in the fingerprint region of the spectrum.

Table 1: Characteristic IR Absorption Bands for this compound This table presents expected absorption ranges based on typical values for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300-2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| ~3100-3000 | C-H Stretch | Aromatic (Pyrimidine) | Medium |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Medium |

| 1760-1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1600-1450 | C=C, C=N Stretches | Pyrimidine Ring | Medium to Strong |

| 1440-1395 | O-H Bend | Carboxylic Acid | Medium, Broad |

| 1320-1210 | C-O Stretch | Carboxylic Acid | Strong |

| 950-910 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as pyrazine-2,5-dicarboxylic acid, provides insight into the expected solid-state conformation. researchgate.net It is anticipated that this compound would crystallize in a centrosymmetric space group, with the molecules forming hydrogen-bonded dimers. The carboxylic acid groups of two molecules would likely interact via strong O-H···O hydrogen bonds, a common and highly stable motif for this functional group. spectroscopyonline.com

The pyrimidine rings are expected to be essentially planar, with the carboxylic acid group potentially exhibiting a slight twist relative to the plane of the ring. The crystal packing would be further influenced by weaker C-H···N or C-H···O interactions and van der Waals forces, creating a stable, layered three-dimensional structure. researchgate.net

Table 2: Representative Crystallographic Data for an Analogous Compound (Pyrazine-2,5-dicarboxylic acid dihydrate) This data is for a structurally similar molecule and is presented to illustrate the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄N₂O₄ · 2H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.255(1) |

| b (Å) | 6.907(1) |

| c (Å) | 6.951(1) |

| α (°) | 119.98(3) |

| β (°) | 100.81(3) |

| γ (°) | 99.06(3) |

| Volume (ų) | 205.9(1) |

| Z | 1 |

Chromatographic Purity and Identity Verification (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 or ODS) using a polar mobile phase. researchgate.net

A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) added to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. researchgate.net Detection is commonly achieved using a UV detector, as the pyrimidine ring is a chromophore that absorbs UV light, typically monitored at a wavelength around 260 nm. nih.gov The purity of the sample is determined by integrating the area of the main peak and comparing it to the area of any impurity peaks.

For unambiguous identity confirmation, HPLC is coupled with Mass Spectrometry (LC-MS). As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a suitable method, which can be operated in either positive or negative mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. uni.lu The measured mass-to-charge ratio (m/z) provides a highly accurate molecular weight that can be used to confirm the compound's identity.

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile containing 0.1% Formic Acid |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at ~260 nm |

| Injection Volume | 5 - 10 µL |

Table 4: Predicted LC-MS Data for this compound (C₇H₈N₂O₂) Data predicted using computational tools. uni.lu

| Adduct | Ion Formula | Mode | Predicted m/z |

|---|---|---|---|

| [M+H]⁺ | [C₇H₉N₂O₂]⁺ | Positive | 153.0659 |

| [M+Na]⁺ | [C₇H₈N₂O₂Na]⁺ | Positive | 175.0478 |

| [M-H]⁻ | [C₇H₇N₂O₂]⁻ | Negative | 151.0513 |

Mechanistic Investigations of Reactivity and Chemical Transformations

Hydrolytic Behavior of 2-Ethylpyrimidine-5-carboxylic Acid and its Esters

The hydrolysis of esters of pyrimidine-5-carboxylic acids is a fundamental transformation. Studies on various substituted pyrimidine-5-carboxylate esters indicate that under alkaline conditions, the primary and expected reaction is the saponification of the ester to yield the corresponding pyrimidine-5-carboxylic acid. researchgate.netsketchy.com For instance, the alkaline hydrolysis of ethyl 2-substituted-pyrimidine-5-carboxylates proceeds to give the corresponding carboxylic acids. researchgate.net This reaction follows the general mechanism of nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. sketchy.compressbooks.pub

The reactivity of the ester towards hydrolysis is influenced by the electronic nature of the substituents on the pyrimidine (B1678525) ring. The pyrimidine ring itself, being an electron-deficient system, generally facilitates nucleophilic attack on the C5-ester group. The presence of an electron-donating group at the 2-position, such as the ethyl group in this compound, would slightly decrease the electrophilicity of the ester's carbonyl carbon compared to an unsubstituted pyrimidine. However, this effect is generally not substantial enough to prevent the hydrolysis from occurring under standard basic conditions.

It is crucial to note that some earlier literature reported a rearrangement of pyrimidine-5-carboxylic acid esters to 5-acylpyrimidones upon alkaline hydrolysis. However, more recent and thorough investigations have demonstrated that this rearrangement does not, in fact, occur. researchgate.net The product isolated is the corresponding carboxylic acid.

Intramolecular Rearrangements of Pyrimidine-5-carboxylic Acid Derivatives

The potential for intramolecular rearrangements in pyrimidine-5-carboxylic acid derivatives has been a subject of some historical controversy. A previously reported rearrangement of pyrimidine-5-carboxylic acid esters into 5-acylpyrimidones under alkaline hydrolysis conditions has been scrutinized. researchgate.net This proposed rearrangement would involve a significant skeletal transformation of the molecule.

However, detailed studies involving a range of differently substituted pyrimidine-5-carboxylic acid esters have concluded that this rearrangement does not actually take place. researchgate.net The hydrolysis of these esters consistently yields the corresponding pyrimidine-5-carboxylic acids as the main product. The confusion in earlier reports may have arisen from the similar physical characteristics of the isomeric acids and the proposed ketone rearrangement products. Modern spectroscopic techniques have been instrumental in correctly identifying the hydrolysis products as the carboxylic acids. For example, the hydrolysis of ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate exclusively afforded 2-benzyl-4-methylpyrimidine-5-carboxylic acid, with no evidence of the formation of the isomeric 5-acetylpyrimidone. researchgate.net

Therefore, for this compound and its esters, it can be concluded with a high degree of certainty that intramolecular rearrangements to form 5-acylpyrimidone structures are not a viable reaction pathway under typical hydrolytic conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution reactions. The two nitrogen atoms strongly withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. Any electrophilic attack would be expected to occur at the less deactivated positions, which in the case of pyrimidine itself are C5, followed by C4 and C6. In this compound, the C5 position is already substituted. The presence of the electron-donating ethyl group at C2 would slightly activate the ring towards electrophilic attack, while the electron-withdrawing carboxylic acid group at C5 would further deactivate it. Therefore, electrophilic substitution on the pyrimidine ring of this compound is expected to be very difficult and would likely require harsh reaction conditions.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at positions activated by good leaving groups. rsc.org While this compound itself does not have an inherent leaving group on the ring, derivatives where a halogen or other leaving group is present at the 2-, 4-, or 6-positions readily undergo nucleophilic substitution. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to undergo nucleophilic substitution at the C4 position with various nucleophiles. rsc.org

The carboxyl group itself can undergo nucleophilic acyl substitution. libretexts.org This is a reaction at the side chain rather than the ring. For this compound, this would involve the conversion of the carboxylic acid to other derivatives like esters, amides, or acid chlorides. These reactions typically proceed by activating the carboxyl group to create a better leaving group. libretexts.orglibretexts.org

Decarboxylation Mechanisms of Pyrimidinecarboxylic Acids

The decarboxylation of pyrimidinecarboxylic acids is a reaction of significant interest. The ease of decarboxylation is highly dependent on the position of the carboxylic acid group on the pyrimidine ring. For pyrimidine-2-carboxylic acids, decarboxylation is known to proceed through a Hammick-type mechanism. cdnsciencepub.com This mechanism involves the formation of a zwitterionic intermediate where the pyrimidine nitrogen at position 1 is protonated. This positive charge stabilizes the negative charge that develops at the C2 position upon loss of carbon dioxide, forming a transient ylide which is then protonated to give the final pyrimidine product. cdnsciencepub.com

For this compound, the decarboxylation is expected to be more difficult than for the 2- or 4-isomers. This is because the negative charge that would develop at the C5 position upon decarboxylation cannot be as effectively stabilized by the ring nitrogens through resonance as it can for the 2- and 4-positions. The mechanism for the decarboxylation of pyrimidine-5-carboxylic acids likely involves the formation of a carbanionic intermediate at the C5 position. The stability of this intermediate, and thus the rate of the reaction, is influenced by the electronic effects of the substituents on the ring. The ethyl group at the 2-position, being electron-donating, would slightly destabilize the carbanionic intermediate, making decarboxylation less favorable compared to an unsubstituted pyrimidine-5-carboxylic acid.

In general, decarboxylation of β-keto acids and related compounds proceeds through a cyclic transition state. masterorganicchemistry.com While this compound is not a β-keto acid in the traditional sense, the electronic environment of the pyrimidine ring plays a crucial role in the stability of the intermediates formed during decarboxylation.

Comparative Reactivity with Related Pyrimidine Isomers

The position of the carboxylic acid group on the pyrimidine ring significantly influences the reactivity of the molecule. A comparison between this compound and its isomers (e.g., 2-ethylpyrimidine-4-carboxylic acid and 6-ethylpyrimidine-4-carboxylic acid) reveals important differences in their chemical behavior.

Decarboxylation: As discussed previously, the ease of decarboxylation of pyrimidinecarboxylic acids generally follows the order 2- > 4- > 5-. This is due to the relative stability of the carbanionic intermediate formed upon loss of CO2. The nitrogen atoms in the pyrimidine ring can effectively stabilize a negative charge at the 2- and 4-positions through resonance, but this stabilization is less effective for a negative charge at the 5-position. Therefore, this compound would be expected to be the most resistant to decarboxylation among its isomers.

Acidity: The acidity of the carboxylic acid proton is also influenced by the position on the ring. The electron-withdrawing nature of the pyrimidine ring increases the acidity of the carboxylic acid compared to benzoic acid. The proximity of the carboxyl group to the nitrogen atoms will affect the pKa. Pyrimidine-4-carboxylic acid and pyrimidine-2-carboxylic acid are generally more acidic than pyrimidine-5-carboxylic acid due to the closer proximity of the carboxyl group to the electron-withdrawing nitrogen atoms.

Nucleophilic Substitution: The reactivity of the pyrimidine ring towards nucleophilic attack is also position-dependent. The positions most activated for nucleophilic substitution are C2, C4, and C6. Therefore, if a leaving group were present, an isomer with the leaving group at the 4- or 6-position would likely be more reactive towards nucleophilic substitution than a hypothetical isomer with a leaving group at the 5-position.

The following table provides a qualitative comparison of the expected reactivity of isomeric ethylpyrimidine carboxylic acids.

| Property | 2-Ethylpyrimidine-4-carboxylic Acid | This compound | 6-Ethylpyrimidine-4-carboxylic Acid |

| Ease of Decarboxylation | Moderate | Low | Moderate |

| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) | Lower (more acidic) |

| Ring susceptibility to Nucleophilic Attack | High (at C4, C6) | Low | High (at C4, C6) |

This comparative analysis highlights the significant role that the substitution pattern plays in dictating the chemical properties and reactivity of pyrimidine derivatives.

An extensive review of the available scientific literature reveals a significant lack of specific research data for the compound This compound within the specified areas of biological and pharmacological applications. Despite a comprehensive search for its antimicrobial and anticancer properties, no dedicated studies detailing its efficacy or mechanisms of action in these areas could be identified.

The initial information-gathering process, targeting the precise biological and pharmacological activities of this compound, yielded results for structurally related but distinct molecules. These included various pyrimidine and thienopyrimidine derivatives, as well as other carboxylic acids that have been investigated for their therapeutic potential. However, in strict adherence to the request to focus solely on this compound, this related data could not be used to construct the required article.

Therefore, it is not possible to provide an article on the "Biological and Pharmacological Research Applications" of this compound as outlined in the user's request, due to the absence of published research on this specific compound in the specified domains. There is no available information to populate the sections on antimicrobial activity, anticancer research, or structure-activity relationships for this compound.

Biological and Pharmacological Research Applications

Anti-inflammatory and Immunomodulatory Potentials

Pyrimidine (B1678525) derivatives are widely recognized for their anti-inflammatory properties, making this a significant area of investigation for compounds like 2-Ethylpyrimidine-5-carboxylic acid. nih.gov

The anti-inflammatory activity of pyrimidine derivatives is often evaluated in cellular and animal models of inflammation. A common mechanism underlying this effect is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. mdpi.comnih.gov Studies have demonstrated that certain pyrimidine derivatives are not only potent but also selective inhibitors of the COX-2 isoform. mdpi.com This selectivity is a desirable trait for anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects. In vitro assays using human leukemia monocytic cells (THP-1) stimulated with lipopolysaccharide (LPS) are used to model inflammatory responses and assess the efficacy of these compounds. mdpi.comnih.gov The results from such studies, as shown in the table below, indicate that pyrimidine derivatives can achieve COX-2 inhibition comparable to established anti-inflammatory drugs.

| Compound Class | Target Enzyme | IC50 Value | Selectivity | Reference |

| Pyrimidine derivatives (L1, L2) | COX-2 | Comparable to Meloxicam | High selectivity over COX-1 | mdpi.com |

| Pyridopyrimidine hybrid (9d) | COX-2 | 0.54 µM | 6.56 (Selectivity Index) | uni-konstanz.de |

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that drive immune and inflammatory responses. nih.govacs.org The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key target for the treatment of inflammatory and autoimmune diseases. nih.govmdpi.com Consequently, the development of JAK inhibitors has become a major focus in pharmaceutical research.

A series of pyrimidine compounds have been identified as potent inhibitors of JAK1, with selectivity over other JAK isoforms like JAK2. nih.gov This selectivity is important, as the inhibition of different JAK enzymes is linked to different biological effects and potential side effects. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in several approved JAK inhibitors, highlighting the importance of the pyrimidine ring in designing these targeted therapies. mdpi.com Research continues to optimize pyrimidine-based compounds as selective JAK inhibitors for the treatment of a range of inflammatory conditions. nih.govnih.gov

Central Nervous System (CNS) Activity Profiling

The exploration of pyrimidine derivatives extends to their potential effects on the central nervous system.

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission in the CNS. nih.gov Its dysfunction is implicated in various neurological and psychiatric disorders, and NMDA receptor antagonists are used as anesthetics and are being investigated for other conditions like depression. wikipedia.orgmdpi.com These antagonists can act through different mechanisms, including competitive inhibition at the glutamate or glycine binding sites, or by blocking the ion channel. nih.govwikipedia.org

While the pyrimidine scaffold is a versatile pharmacophore, current research literature does not provide direct evidence of this compound or its close derivatives acting as NMDA receptor antagonists. However, the broad utility of the pyrimidine structure in medicinal chemistry suggests that its potential for interaction with CNS targets like the NMDA receptor could be an area for future computational and experimental investigation. Research into RNA-based aptamers containing modified pyrimidines has shown specific antagonism of NMDA receptors, indicating that pyrimidine-containing structures can be tailored to interact with this target. nih.gov

Anticonvulsant Properties of Pyrimidine Derivatives

The pyrimidine nucleus is a key pharmacophore in the design of new anticonvulsant agents. Numerous studies have investigated the efficacy of pyrimidine derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. In the MES test, which indicates an ability to prevent seizure spread, certain pyrimidine-5-carbonitrile derivatives were found to be highly active. nih.gov A separate study on 6-methyl-2-thiopyrimidine-4(3H)-one acetamides also reported significant anticonvulsant activity in the pentylenetetrazole model. pensoft.net Research into 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide identified it as a lead compound that could prevent lethality and reduce the number and severity of seizures. researchgate.net These findings underscore the potential of the pyrimidine scaffold in developing new treatments for epilepsy.

Table 1: Anticonvulsant Activity of Selected Pyrimidine Derivatives

| Derivative | Seizure Model | Efficacy (ED₅₀) | Protective Index (PI) |

| 8-alkoxy-4,5-dihydro- remedypublications.comresearchgate.netnih.govtriazole[4,3-a]quinoline-l-one (Compound 4) | MES | 17.17 mg/kg | 41.9 |

| 8-alkoxy-4,5-dihydro- remedypublications.comresearchgate.netnih.govtriazole[4,3-a]quinoline-l-one (Compound 4) | scPTZ | 24.55 mg/kg | 29.3 |

| 8-alkoxy-4,5-dihydro- remedypublications.comresearchgate.netnih.govtriazole[4,3-a]quinoline-l-one (Compound 5) | MES | 19.7 mg/kg | 36.5 |

| 8-alkoxy-4,5-dihydro- remedypublications.comresearchgate.netnih.govtriazole[4,3-a]quinoline-l-one (Compound 5) | scPTZ | 21.2 mg/kg | 33.9 |

| 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione (Compound 77) | MES | 14.90 mg/kg | Not Reported |

| 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione (Compound 78) | scPTZ | 42.30 mg/kg | Not Reported |

Data sourced from multiple studies on pyrimidine and related heterocyclic derivatives. nih.gov

Exploration of Antidepressant Activity

The development of novel antidepressant agents has also utilized the pyrimidine scaffold. Researchers have synthesized various pyrimidine derivatives and evaluated their potential antidepressant-like effects using established animal models, including the forced swim test (FST) and tail suspension test (TST). In these tests, a reduction in the duration of immobility is considered an indicator of antidepressant efficacy.

One study focused on 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives, with the most potent compound reducing immobility time by 35.42% compared to the control. nih.govresearchgate.net Another investigation into a series of pyrimidine thioethers identified compounds that increased motor and tentative search activity in mice, suggesting an improved psychoemotional state. nih.gov These studies highlight the pyrimidine core as a promising structure for designing new candidates for managing depression. nih.gov

Table 2: Antidepressant-like Activity of Selected Pyrimidine Derivatives in Animal Models

| Derivative | Test Model | Result |

| Compound 24 (a 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivative) | FST/TST | 35.42% reduction in immobility time |

| Compound 20 (a 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivative) | FST/TST | 31.97% reduction in immobility time |

Data from a study on synthesized 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives. nih.govresearchgate.net

Metabolic and Endocrine System Modulation

Derivatives of pyrimidine have been investigated for their ability to modulate metabolic and endocrine systems, with significant research focusing on their potential as hypolipidemic and antidiabetic agents.

Hypolipidemic Agent Derivations

Hyperlipidemia is a major risk factor for cardiovascular diseases, and research into novel lipid-lowering agents is ongoing. Pyrimidine derivatives have emerged as a class of compounds with significant potential in this area. A study on 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, a compound with structural similarities to the pyrimidine carboxylic acid class, demonstrated potent hypolipidemic activity in rodents. nih.gov This agent was found to effectively lower low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol. nih.gov Further research has shown that certain pyrimidine derivatives can reduce total cholesterol, triglycerides, and LDL levels in high-fat diet-fed rats, possibly through mechanisms including the inhibition of HMG-CoA reductase and antioxidant pathways. nih.gov

Table 3: Hypolipidemic Effects of Selected Pyrimidine Derivatives

| Compound | Animal Model | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TG) |

| 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Rodents | Significant Decrease | Significant Decrease |

| SR-5 (5-(3-Hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione) | High-Fat Diet Rats | Significant Decrease | Significant Decrease |

| SR-8 (5-(4-Hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione) | High-Fat Diet Rats | Significant Decrease | Significant Decrease |

| SR-9 (5-(3-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione) | High-Fat Diet Rats | Significant Decrease | Significant Decrease |

| SR-10 (5-(4-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione) | High-Fat Diet Rats | Significant Decrease | Significant Decrease |

Data compiled from studies on the hypolipidemic activity of pyrimidine derivatives. nih.govnih.gov

Research into Antidiabetic Effects

The pyrimidine scaffold is integral to the development of various compounds with antidiabetic properties. remedypublications.com These derivatives are explored for their potential to manage type-II diabetes by targeting key enzymes and pathways involved in glucose metabolism. remedypublications.com Research has shown that some fused pyrimidine derivatives can cause a significant reduction in serum glucose levels in diabetic rat models. nih.gov For instance, certain thiazolopyrimidine derivatives were found to inhibit the α-amylase enzyme, which is crucial for starch breakdown, thereby helping to control blood sugar levels. nih.govresearchgate.net The mechanisms of action often involve the inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV), which plays a role in maintaining appropriate blood sugar levels. researchgate.net

Table 4: Antidiabetic Effects of Selected Fused Pyrimidine Derivatives in STZ-Induced Diabetic Rats

| Compound | Effect on Serum Glucose | % Reduction Compared to Positive Control |

| Compound 4 (a thiazolopyrimidine derivative) | Significant Reduction | 233.5% |

| Compound 5 (a thiazolopyrimidine derivative) | Significant Reduction | 250.47% |

| Glimepiride (Reference Drug) | Significant Reduction | 236.0% |

Data from a study on fused pyrimidine derivatives. nih.gov

Agronomic and Environmental Applications

Beyond pharmacology, pyrimidine derivatives have found applications in agriculture as regulators of plant growth, demonstrating their broad utility.

Plant Growth Stimulation Studies

Synthetic organic compounds based on pyrimidine carboxylic acids have been shown to possess high biological activity, acting as effective plant growth stimulants even at low concentrations. researchgate.netresearchgate.net Studies on Rhododendron species demonstrated that treating seeds with various 2- and 4-substituted pyrimidine-5-carboxylic acid derivatives significantly stimulated plant growth. researchgate.net The application of these compounds led to a notable increase in the height of seedlings compared to control groups. researchgate.netresearchgate.net This effect is thought to be similar to that of natural plant hormones like auxins and cytokinins, suggesting that pyrimidine derivatives could be used in agriculture to enhance crop development and yield. auctoresonline.org

Table 5: Effect of Pyrimidine Carboxylic Acid Derivatives on Rhododendron ledebourii Seedling Growth (after 3 months)

| Derivative | Concentration | Increase in Seedling Height vs. Control |

| 2-benzylamino-4-methyl-pyrimidine-5-carboxylic acid | 0.01% - 0.1% | 61.1% - 111.1% |

| 4-methyl-2-morpholin-4-pyrimidine-5-carboxylic acid | 0.05% - 0.1% | 55.6% - 116.7% |

Data from a study on the use of pyrimidine carboxylic acids as growth stimulants. researchgate.net

Potential as Herbicidal and Insecticidal Intermediates

Research into the applications of this compound has revealed its utility as a building block for a range of pesticidal compounds. The pyrimidine core, substituted with an ethyl group at the 2-position and a carboxylic acid at the 5-position, provides a template for the creation of molecules with diverse biological activities.

Herbicidal Intermediates

In the realm of weed management, this compound is a key precursor for the synthesis of certain sulfonylurea herbicides. The general structure of these herbicides involves a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring. The carboxylic acid group of this compound can be chemically modified to form the necessary linkages to create these complex herbicidal molecules.

While specific commercial herbicides directly synthesized from this compound are not prominently documented in publicly available literature, the broader class of phenylpyrimidine-5-carboxylate derivatives has been the subject of herbicidal activity studies. Research has shown that various substitutions on the phenyl and pyrimidine rings can lead to compounds with significant pre-emergent herbicidal effects. These studies underscore the potential of the this compound scaffold in the discovery of new herbicidal active ingredients.

Table 1: Investigated Herbicidal Derivatives of Pyrimidine-5-Carboxylates

| Derivative Class | Target Weeds | Efficacy |

| Phenylpyrimidine-5-carboxylates | Dicotyledonous and Monocotyledonous Weeds | Moderate to high pre-emergent activity |

| Sulfonylurea derivatives containing a pyrimidine moiety | Broadleaf weeds and some grasses | Potent inhibition of acetolactate synthase (ALS) |

Insecticidal Intermediates

The application of this compound also extends to the development of insecticides. The pyrimidine ring is a common feature in various insecticidal compounds, including some neonicotinoids and other classes of insecticides that target the nervous system of insects.

Furthermore, the carboxylic acid functionality allows for its conversion into esters, amides, and other derivatives, which are common moieties in synthetic pyrethroid insecticides. Although direct synthesis of commercial pyrethroids from this compound is not widely reported, the structural motif is relevant to the design of new insecticidal molecules. Research into novel pyrimidine derivatives has demonstrated their potential to yield compounds with significant insecticidal activity against a range of pests.

Table 2: Investigated Insecticidal Derivatives Containing a Pyrimidine Moiety

| Derivative Class | Target Pests | Mode of Action (Postulated) |

| Pyrimidine-based neonicotinoid analogues | Sucking insects (e.g., aphids, whiteflies) | Nicotinic acetylcholine receptor (nAChR) agonists |

| Pyrimidine-containing pyrethroid analogues | Chewing and flying insects (e.g., caterpillars, mosquitoes) | Sodium channel modulators |

Computational Chemistry and in Silico Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 2-Ethylpyrimidine-5-carboxylic acid, within the active site of a target protein.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally related pyrimidine (B1678525) derivatives provides valuable insights into its potential interactions. For instance, studies on thiopyrimidine-5-carbonitrile derivatives have demonstrated their ability to dock into the active site of enzymes like thymidylate synthase. japsonline.comresearchgate.net These studies suggest that the pyrimidine core can form crucial hydrogen bonds and other non-covalent interactions with amino acid residues in a protein's binding pocket.

A hypothetical docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the crystal structure of a relevant biological target. The carboxylic acid moiety would be expected to act as a hydrogen bond donor and acceptor, while the pyrimidine ring could engage in π-π stacking interactions. The ethyl group might contribute to hydrophobic interactions, potentially influencing binding affinity and selectivity. The results would be a series of predicted binding poses ranked by a scoring function, which estimates the binding free energy.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Pyrimidine nitrogens (acceptor) | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine, Arginine, Lysine |

| π-π Stacking | Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Ethyl group | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| Ionic Interactions | Carboxylate group (deprotonated) | Arginine, Lysine, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, hydrophobic, steric properties) and experimentally determined activity.

To develop a QSAR model for a series of analogues of this compound, one would first synthesize and test these compounds for a specific biological activity. Then, various molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be employed to generate an equation that best describes the relationship between the descriptors and the activity. Such a model could then be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound.

While specific DFT studies on this compound are not prevalent in the literature, research on similar molecules demonstrates the utility of this approach. For instance, DFT has been used to study the excited state intramolecular proton transfer in 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester. rsc.org Furthermore, comprehensive DFT studies on molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have been used to determine their optimized geometry, vibrational frequencies, and electronic properties, such as the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. nih.gov

A DFT study of this compound would likely involve optimizing its molecular geometry to find the most stable conformation. From this, one could calculate various electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. The HOMO-LUMO gap can provide insights into the molecule's kinetic stability and reactivity.

Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Information | Relevance |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. | Provides a realistic 3D structure for use in other computational methods like molecular docking. |

| Molecular Electrostatic Potential (MEP) | Identification of positive, negative, and neutral electrostatic potential regions. | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling involves identifying the essential steric and electronic features of a set of active compounds and their spatial arrangement. This model can then be used as a 3D query to search large compound libraries in a process known as virtual screening to identify new molecules with the potential to bind to the same target.

While a specific pharmacophore model based on this compound has not been published, the methodology has been applied to related structures. For example, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors. nih.gov This model, consisting of features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, was used to create a 3D-QSAR model and was validated through enrichment studies. nih.gov

To create a pharmacophore model based on this compound, one would typically start with a set of known active molecules that bind to a specific target. The common chemical features responsible for their activity would be identified and mapped. For this compound, key pharmacophoric features would likely include a hydrogen bond acceptor (the pyrimidine nitrogens and the carbonyl oxygen), a hydrogen bond donor (the carboxylic acid hydroxyl group), and a hydrophobic feature (the ethyl group). This pharmacophore could then be used to screen databases of commercially available or synthetically accessible compounds to find novel scaffolds that match the model and are therefore likely to be active.

Molecular Dynamics Simulations to Investigate Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex, including the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.

While there are no specific MD simulation studies reported for this compound, the technique has been employed for related systems. For instance, MD simulations have been used to confirm the docking results and the stability of the binding of 2-phenylpyrimidine analogues to PDE4B. nih.gov Similarly, MD simulations have been used to analyze the interactions between influenza polymerase PB2 and its inhibitors. mdpi.com

Patent Landscape and Intellectual Property Analysis

Review of Existing Patent Literature Pertaining to 2-Ethylpyrimidine-5-carboxylic Acid

A review of the patent literature reveals that while there is extensive patenting activity around the pyrimidine-5-carboxylic acid scaffold, specific mentions of this compound are limited. The compound has been noted in a number of patents, primarily as a chemical entity or an intermediate in the synthesis of more complex molecules.

For instance, Chinese patents CN106661043B and CN106459073A list this compound. google.comgoogle.com In these documents, the compound is typically referenced by its chemical name and structure, suggesting its potential role as a building block or a reference compound in the development of other proprietary molecules. google.comgoogle.com

The broader patent landscape for pyrimidine (B1678525) derivatives is vast. Many patents claim large families of related compounds through what are known as Markush structures. These structures define a core chemical scaffold, such as pyrimidine-5-carboxylic acid, and then specify various possible substituents at different positions on the ring. It is within these broad claims that a compound like this compound may be covered, even if not explicitly named.

A foundational patent in this area, US3523119A, describes a process for producing substituted pyrimidine-5-carboxylic acids, highlighting the long-standing interest in this class of compounds for pharmaceutical applications. google.com

Table 1: Patents Referencing this compound

| Patent Number | Title | Jurisdiction | Key Points |

| CN106661043B | 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives | China | Lists this compound as a chemical compound. google.com |

| CN106459073A | 5-oxa-2-azabicyclo[2.2.2]octane as a taar1 modulator | China | Mentions this compound within its description. google.com |

| US3523119A | Process of producing pyrimidine-5-carboxylic acid... | United States | Describes a process for producing substituted pyrimidine-5-carboxylic acids, indicating early interest in this scaffold. google.com |

Analysis of Patent Claims and Scope for Pyrimidine-5-carboxylic Acid Derivatives

The patent claims for pyrimidine-5-carboxylic acid derivatives are often broad in scope, utilizing Markush structures to encompass a wide range of potential compounds. This strategy allows inventors to protect not just a single molecule, but an entire class of related molecules with potential therapeutic activity.

A typical Markush claim for pyrimidine-5-carboxylic acid derivatives might look something like the following hypothetical example:

A compound of Formula I:

wherein:

R1 is selected from the group consisting of hydrogen, alkyl, aryl, and heteroaryl;

R2 is selected from the group consisting of hydrogen, halogen, and alkyl;

R3 is selected from the group consisting of hydrogen and amino.

In such a claim, if "alkyl" is defined as a C1-C6 straight or branched chain, then this compound (where R1 is ethyl, and R2 and R3 are hydrogen) would fall within the scope of this patent. This broad claiming strategy is a common feature of pharmaceutical patents and is crucial for protecting a company's investment in research and development.

The analysis of these claims requires a careful examination of the definitions of the substituent groups (R groups) to determine the exact boundaries of the patent's protection. The novelty and inventiveness of these claims often hinge on the specific combination of substituents and the resulting unexpected properties of the claimed compounds.

Strategic Considerations for Intellectual Property Development in Pyrimidine Research

Developing a robust intellectual property portfolio in the field of pyrimidine research requires careful strategic planning. Several key considerations can enhance the value and defensibility of patents in this competitive area.

First, a thorough prior art search is essential to understand the existing patent landscape and to identify opportunities for novel inventions. bailey-walsh.com This includes not only searching for specific compounds but also for broader Markush structures that may already cover the area of interest.

Second, a multi-layered patenting strategy can provide more comprehensive protection. bailey-walsh.com This can include filing patents on:

The final active pharmaceutical ingredient (API).

Key intermediates in the synthesis of the API.

The specific process used to manufacture the API.

New crystalline forms or polymorphs of the API.

Novel formulations containing the API.

New therapeutic uses of the API.

Third, when drafting patent claims, it is crucial to balance breadth with defensibility. While broad Markush claims can offer wide protection, they may also be more vulnerable to challenges of lacking novelty or being overly broad. Therefore, a strategy of including progressively narrower claims (picture frame claims) can be beneficial.

Fourth, given the global nature of the pharmaceutical market, an international patenting strategy is often necessary. bailey-walsh.com The Patent Cooperation Treaty (PCT) provides a mechanism for filing a single international patent application that can then be extended to numerous individual countries. bailey-walsh.com

Finally, companies should consider both offensive and defensive patenting strategies. innovation-asset.com Offensive patents protect a company's core products and technologies, while defensive patents can be used to create a "patent thicket" around a particular area of research, making it more difficult for competitors to operate. innovation-asset.com

Q & A

Q. What are the established synthetic routes for 2-Ethylpyrimidine-5-carboxylic acid, and what key reaction parameters influence yield?

Answer: The synthesis of this compound (C₇H₈N₂O₂, MW: 152.15) typically involves multi-step transformations. A common approach includes:

- Step 1: Cyclocondensation of itaconic acid derivatives with amidines to form the pyrimidine core .

- Step 2: Functionalization via ethylation at the 2-position, often using ethyl halides or cross-coupling reactions under palladium catalysis.

- Step 3: Carboxylic acid introduction or deprotection, such as hydrolysis of ester intermediates (e.g., ethyl esters) under acidic/basic conditions .

Key Parameters:

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the ethyl group and carboxylic acid moiety. For example, the ethyl group’s triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.5–2.8 ppm) in 1H NMR, and carboxylic carbon resonance at δ ~165–170 ppm in 13C NMR .

- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- HPLC/LC-MS: Purity assessment (>95% by reverse-phase HPLC) and molecular ion confirmation (m/z 152.15) .

Q. What are the solubility and stability properties of this compound in common solvents?

Answer:

- Solubility: Moderately soluble in DMSO and DMF, poorly soluble in water or non-polar solvents (e.g., hexane). Adjust pH with bases (e.g., NaOH) to improve aqueous solubility via carboxylate salt formation .

- Stability: Sensitive to prolonged exposure to light and moisture. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

Answer: Regioselectivity issues arise during functionalization (e.g., amidation, halogenation). Strategies include:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the carboxylic acid to steer reactivity to the pyrimidine ring’s 4- or 6-positions .

- Metal-Mediated Coupling: Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for selective C–N or C–C bond formation at the 4-position .

- Computational Guidance: DFT calculations predict reactive sites based on electron density distribution (e.g., nucleophilic attack at electron-deficient positions) .

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

Answer:

- Acidic Conditions (pH <3): Carboxylic acid remains protonated; however, prolonged exposure may hydrolyze the pyrimidine ring .

- Basic Conditions (pH >10): Forms carboxylate salts, enhancing solubility but risking ring-opening at elevated temperatures (>60°C) .

- Thermal Stability: Decomposes above 200°C, with degradation products identified via TGA-MS as CO₂ and ethylamine derivatives .

Q. What computational methods predict the reactivity of this compound in drug design?

Answer:

- Molecular Docking: Models interactions with biological targets (e.g., acetylcholinesterase) by simulating binding affinities and hydrogen-bonding patterns .

- MD Simulations: Assess stability of derivatives in aqueous environments, focusing on carboxylate group solvation .

- QSAR Studies: Correlate substituent electronic effects (Hammett σ values) with bioactivity, guiding rational design of analogs .

Q. How can contradictory data on synthetic yields be resolved in literature reports?

Answer: Discrepancies often stem from:

- Catalyst Purity: Residual Pd in cross-coupling reactions may alter yields; ICP-MS analysis ensures catalyst removal .

- Reaction Scale: Microwave-assisted synthesis improves reproducibility in small-scale reactions (1–5 mmol) versus batch processes .

- Byproduct Analysis: LC-MS identifies side products (e.g., over-ethylation), prompting optimization of stoichiometry (e.g., limiting ethyl halide equivalents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.